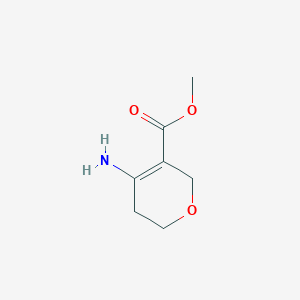

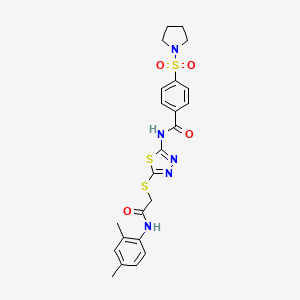

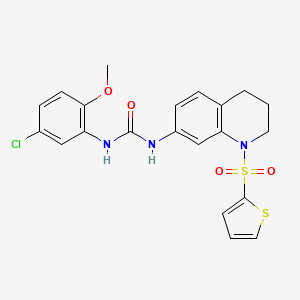

![molecular formula C18H21N5O2 B2759337 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile CAS No. 2034339-36-9](/img/structure/B2759337.png)

4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile is a compound of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure features a blend of functionalities, combining a triazole ring, a pyrrolidine ring, and a benzonitrile moiety, making it a versatile candidate for diverse chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile can be approached through several pathways. One common method involves a multi-step process beginning with the formation of the 1H-1,2,3-triazole ring via a Huisgen cycloaddition reaction, typically between an azide and an alkyne. Following this, the methoxymethyl group can be introduced through a substitution reaction.

The subsequent steps involve the formation of the pyrrolidine ring, usually by a cyclization reaction involving an appropriate diene or through a reductive amination process. The final steps would include coupling the pyrrolidine derivative with a benzonitrile precursor under suitable conditions, often employing a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production typically scales up these laboratory procedures, optimizing each step for yield and efficiency. Continuous flow reactors and automated synthesizers can be employed to streamline the synthesis process, reducing reaction times and improving overall output. Each reaction condition would be rigorously controlled and monitored, ensuring reproducibility and purity of the final compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile undergoes several key types of chemical reactions, including:

Oxidation: Conversion to corresponding oxides under controlled conditions.

Reduction: Formation of reduced derivatives using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitutions, particularly on the triazole or pyrrolidine rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., PCC, Jones reagent), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles or electrophiles depending on the desired substitution. Solvents such as DCM, DMF, and acetonitrile are frequently used, and reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products depend on the type of reaction and position of substitution or modification. For example:

Oxidation: Ketones or aldehydes derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Varied based on the nucleophile/electrophile involved, often leading to functionalized triazoles or pyrrolidines.

Aplicaciones Científicas De Investigación

This compound is versatile in its applications:

Chemistry: Used as a building block for creating complex molecules and as a ligand in catalysis.

Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-viral properties.

Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its structural rigidity and functional diversity.

Mecanismo De Acción

The mechanism of action for any bioactivity exhibited by this compound typically involves interactions at the molecular level with specific biological targets. For instance, if the compound acts as an enzyme inhibitor, it would likely bind to the active site, preventing substrate access and subsequent enzymatic reactions. The triazole and pyrrolidine rings offer multiple sites for hydrogen bonding, π-π interactions, and hydrophobic contacts, facilitating strong and specific interactions with target proteins or receptors.

Comparación Con Compuestos Similares

Compared to other similar compounds, such as those with simple alkyl or aryl substitutions on the triazole or pyrrolidine rings, this compound stands out due to the presence of the methoxymethyl group, which can significantly influence its physical and chemical properties, including solubility, reactivity, and biological activity.

List of Similar Compounds

4-(3-{3-[4-methyl-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

4-(3-{3-[4-ethyl-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

4-(3-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile

These comparisons highlight the unique structural and functional attributes conferred by the methoxymethyl group on the 4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile compound.

That’s a wrap for our deep dive into this fascinating molecule. Anything you'd like to explore further?

Propiedades

IUPAC Name |

4-[3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-25-13-16-11-23(21-20-16)17-8-9-22(12-17)18(24)7-6-14-2-4-15(10-19)5-3-14/h2-5,11,17H,6-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBCFECEVVBOSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

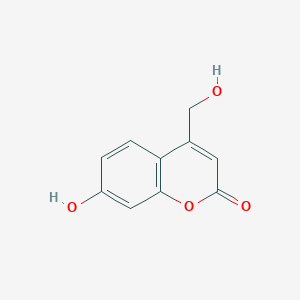

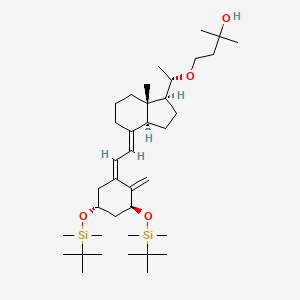

![2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid](/img/structure/B2759257.png)

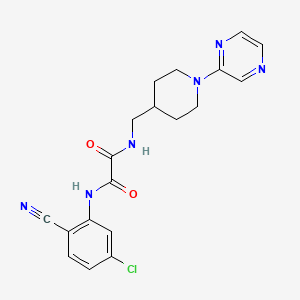

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)

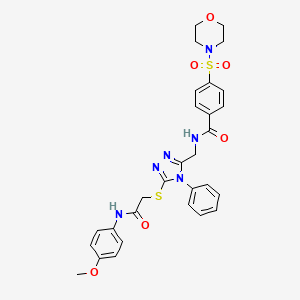

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2759271.png)

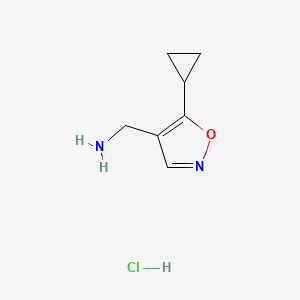

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2759275.png)

![3-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2759277.png)